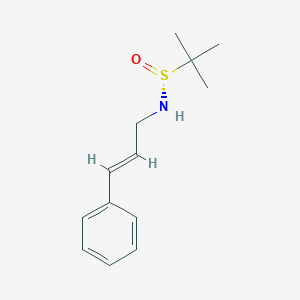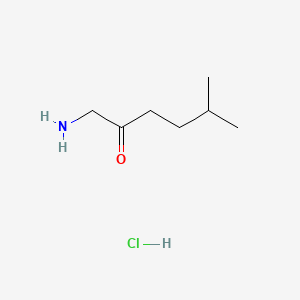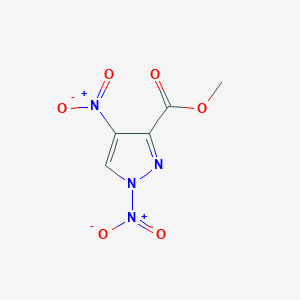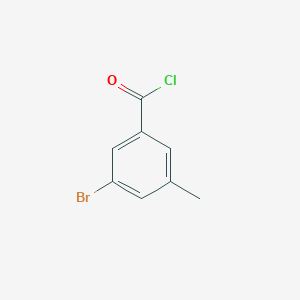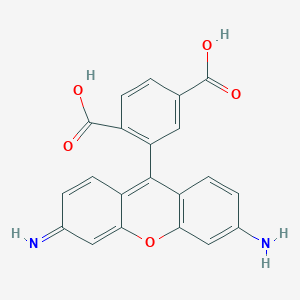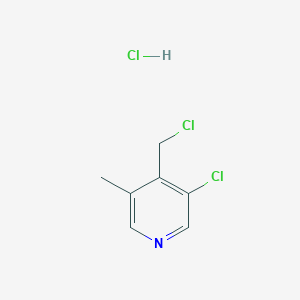
3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride is a chemical compound with the molecular formula C7H8Cl2N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride typically involves several steps:
Starting Material: The process begins with 3-methylpyridine.
Oxidation: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate.
Esterification: The 3-picolinic acid reacts with methanol to produce methyl pyridine-3-carboxylate.
Reduction: Methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride involves its reactivity with various biological molecules. It can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This reactivity is due to the presence of the chloromethyl group, which can form covalent bonds with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyaniline: This compound has a similar structure but contains a methoxy group instead of a chloromethyl group.
2-Chloromethylpyridine: Another isomeric chloromethylpyridine with different reactivity and applications.
Uniqueness
3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective.
Properties
Molecular Formula |
C7H8Cl3N |
|---|---|
Molecular Weight |
212.5 g/mol |
IUPAC Name |
3-chloro-4-(chloromethyl)-5-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-5-3-10-4-7(9)6(5)2-8;/h3-4H,2H2,1H3;1H |
InChI Key |
BXEXDUSWFGDDBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1CCl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


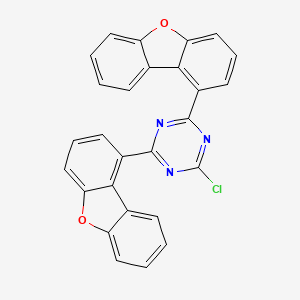
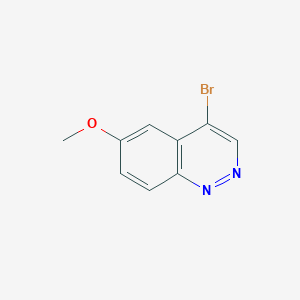
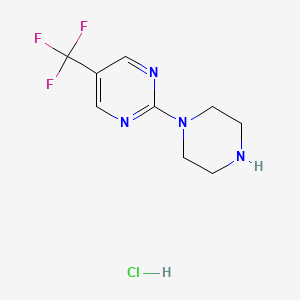
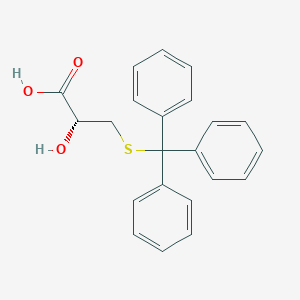
![2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B13918618.png)
![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)
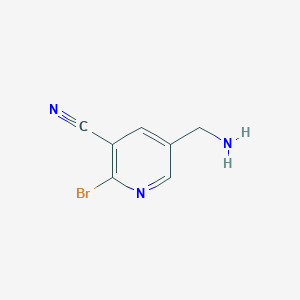
![Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13918642.png)
![Thieno[3,2-c]pyridin-2-ylmethanamine](/img/structure/B13918644.png)
